molecular formula C9H6F4O2 B1302114 3-Fluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 238754-67-1

3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No. B1302114
M. Wt: 222.14 g/mol
InChI Key: ZFOWDXKJQNNLMW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a compound that is part of a broader class of fluorinated organic molecules. These molecules are of significant interest in organic chemistry due to their unique properties, such as enhanced lipophilicity and bioavailability, which make them valuable in pharmaceutical and material science applications .

Synthesis Analysis

The synthesis of fluorinated compounds, including those related to 3-fluoro-4-(trifluoromethyl)phenylacetic acid, can be achieved through various methods. One approach involves the one-step concurrent fluoro-trifluoromethylation of arylacetylenes, which produces (Z)-α-fluoro-β-CF3 styrenes . Another method includes the reaction of trifluorotriacetic acid lactone with primary amines to form different fluorinated compounds, demonstrating the versatility of fluorinated precursors in organic synthesis . Additionally, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid shows the potential for creating bioactive molecules with fluorinated motifs .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by unique interactions, such as the orthogonal intramolecular C–F···C=O interaction observed in some trifluoromethylated molecules. This interaction can stabilize certain conformations of the molecule, which may be sterically unfavorable without the presence of fluorine .

Chemical Reactions Analysis

Fluorinated compounds can exhibit unexpected reactivity, as seen in the case of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where an uncommon loss of fluorine atoms led to the formation of a trimeric compound . This highlights the potential for novel chemical behavior in fluorinated molecules, which can be leveraged for the synthesis of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can enhance the lipophilicity and bioavailability of pharmaceutical compounds . Fluorine NMR spectroscopy can be used to distinguish enantiomers of alcohols when converted into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid, showcasing the utility of fluorinated compounds in analytical chemistry .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Fluoro- and Oxy-trifluoromethylation of Arylacetylenes : A method for the fluoro-trifluoromethylation of arylacetylenes has been developed, resulting in (Z)-α-fluoro-β-CF3 styrenes. This technique demonstrates the potential of Cu(III)-CF3 complexes in organic synthesis (Zhang, Wan, & Bie, 2017).

  • Benzylic Fluorination : A strategy for the fluorination of phenylacetic acid derivatives was developed, highlighting the influence of solvents on reaction outcomes. This research provides insights into selective α-fluoro-α-arylcarboxylic acids formation (Madani et al., 2022).

  • Trifluoromethylation of Ketones and Sulfonyl Fluorides : A study reported the trifluoromethylation of ketones and arylsulfonyl fluorides, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Analytical Chemistry Applications

  • Chiral Derivatizing Agent : 2-fluoro-2-phenylacetic acid has been used as a chiral derivatizing agent, allowing for the distinction of enantiomers of alcohols via fluorine NMR spectroscopy (Barrelle & Hamman, 1991).

  • Configurational Determination Using 19F NMR : Detailed studies were conducted to correlate the configuration of esters with proton and fluorine chemical shifts, aiding in the understanding of molecular structures (Hamman, Béguin, & Arnaud, 1991).

Physical Chemistry Studies

  • Reactivity and Acidity Study : A comparative study on the reactivity and acidity of halogen-substituted phenylacetic acids was conducted, providing insights into their structural and electronic properties (Srivastava et al., 2015).

properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOWDXKJQNNLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372163
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)phenylacetic acid

CAS RN

238754-67-1
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Schubert, E Oboh, H Peek, E Philo… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was synthesized according to General procedure D2 from 3-fluoro-4-trifluoromethyl-phenylacetic acid (5ao, 118 mg, 30%). H NMR (400 MHz, DMSO-d 6 ) δ 3.52–…
Number of citations: 2 pubs.acs.org

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